1-Chloroisoquinoline-5-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

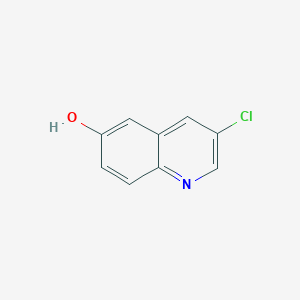

1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoquinoline, a heterocyclic compound that is widely used in medicinal chemistry. The synthesis of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a complex process that involves several steps.

Wissenschaftliche Forschungsanwendungen

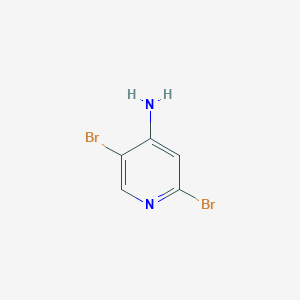

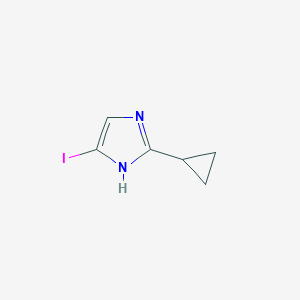

Mn-Catalyzed Cross-Coupling

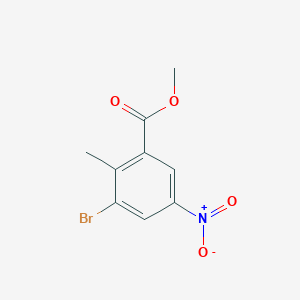

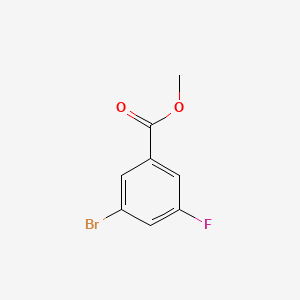

This compound has been used in manganese-catalyzed cross-coupling reactions with aryl- and alkylmagnesium halides. This type of reaction is significant in the synthesis of complex organic molecules .

Pd-Catalyzed Cross-Coupling

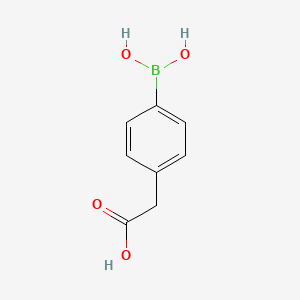

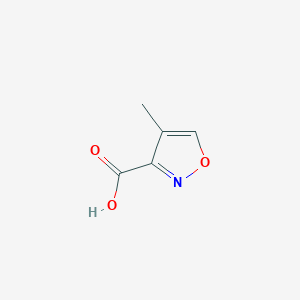

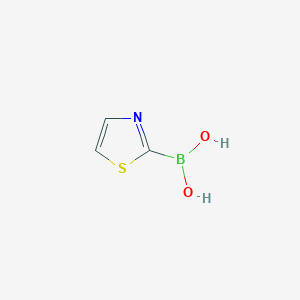

Similarly, it has been utilized in palladium-catalyzed cross-coupling with heteroaryl boronic acids and esters. Palladium-catalyzed reactions are pivotal in creating carbon-carbon bonds in organic chemistry .

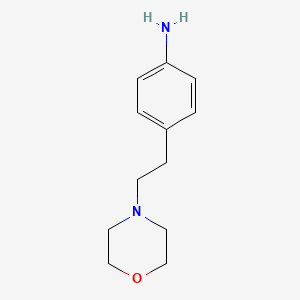

Drug Discovery

Quinoline compounds, which include 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, are essential scaffolds for leads in drug discovery due to their versatile applications .

Organic Synthesis

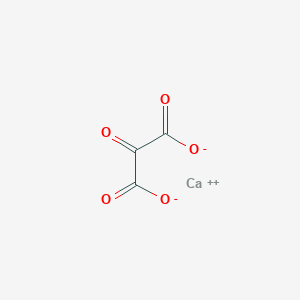

Carboxylic acids, a group to which this compound belongs, are widely used in obtaining small molecules and macromolecules, which are fundamental in organic synthesis .

Nanoparticle Surface Modification

Carboxylic acids also play a role in modifying the surface of metallic nanoparticles, which is crucial in nanotechnology applications .

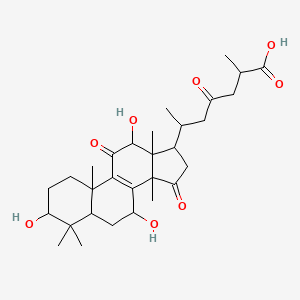

Antioxidant Properties

Quinoline motifs are known to be free radical scavengers, indicating potential antioxidant applications for this compound .

Wirkmechanismus

Target of Action

It is known that chlorinated isoquinoline compounds often interact with various enzymes and receptors in the body .

Mode of Action

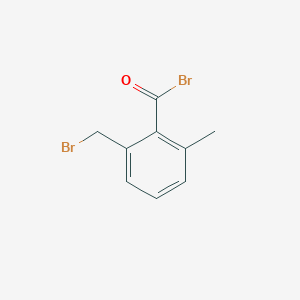

Carboxylic acids, a group to which this compound belongs, are known to react with thionyl chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .

Biochemical Pathways

Reactions at the benzylic position, a common feature in such compounds, are known to be important for synthesis problems .

Result of Action

The compound’s reactions, such as the formation of acid chlorides, could potentially lead to various downstream effects .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride involves the conversion of isoquinoline to 1-Chloroisoquinoline-5-carboxylic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Isoquinoline", "Chlorine gas", "Sodium hydroxide", "Sulfuric acid", "Ethanol", "Hydrochloric acid" ], "Reaction": [ "Isoquinoline is first chlorinated using chlorine gas in the presence of sulfuric acid to form 1-Chloroisoquinoline.", "1-Chloroisoquinoline is then treated with sodium hydroxide in ethanol to form 1-Chloroisoquinoline-5-carboxylic acid.", "Finally, hydrochloric acid is added to 1-Chloroisoquinoline-5-carboxylic acid to form the hydrochloride salt of the compound." ] } | |

CAS-Nummer |

223671-54-3 |

Produktname |

1-Chloroisoquinoline-5-carboxylic acid hydrochloride |

Molekularformel |

C10H7Cl2NO2 |

Molekulargewicht |

244.07 g/mol |

IUPAC-Name |

1-chloroisoquinoline-5-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H6ClNO2.ClH/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9;/h1-5H,(H,13,14);1H |

InChI-Schlüssel |

APVMHUHJACMXQC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl |

Kanonische SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.